1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone (CAS: 2034498-57-0) is a brominated pyrimidine derivative with the molecular formula C₁₈H₁₇BrF₃N₃O₂ and a molecular weight of 444.2457 g/mol . The compound features a piperidine ring substituted with a 5-bromopyrimidin-2-yloxy group at the 3-position and a phenoxyethanone moiety. Its SMILES notation is Brc1cnc(nc1)OC1CCCN(C1)C(=O)Cc1cccc(c1)C(F)(F)F, indicating the presence of a trifluoromethylphenyl group in the ethanone chain.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-13-9-19-17(20-10-13)24-15-7-4-8-21(11-15)16(22)12-23-14-5-2-1-3-6-14/h1-3,5-6,9-10,15H,4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNKKCUQQTLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound notable for its unique structural features, which include a brominated pyrimidine moiety, a piperidine ring, and a phenoxyethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Brominated Pyrimidine | Enhances lipophilicity and biological interactions |
| Piperidine Ring | Contributes to binding affinity and stability |
| Phenoxy Group | Potential for interaction with biological targets |
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, thus preventing the formation of functional ribosomal complexes necessary for translation .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. The presence of halogen atoms, such as bromine, can enhance the compound's reactivity and interaction with cellular targets involved in cancer proliferation. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia cells (K562), with IC50 values indicating potent activity .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various oxazolidinone derivatives, including those containing brominated pyrimidines. Results showed that modifications to the core structure could enhance antimicrobial potency against resistant strains .
Cytotoxic Evaluation
In a cytotoxicity evaluation involving K562 cell lines, derivatives of related compounds indicated strong inhibitory effects on cell proliferation. Notably, compounds with specific substitutions demonstrated IC50 values ranging from 0.84 µM to 2.49 µM, highlighting the importance of structural modifications in enhancing biological activity .
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The bromopyrimidine moiety may engage in hydrogen bonding or π–π stacking interactions with target proteins or nucleic acids.
- Modulation of Enzyme Activity : The piperidine ring could enhance binding affinity through hydrophobic interactions, potentially modulating the activity of enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Substituent Variations on the Ethanone Chain
1-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS: 2034498-57-0)
- 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone Key Feature: Incorporates a nitroimidazole group (known for hypoxia-targeting activity) and a quinazoline core. Molecular Weight: 570.1661 g/mol (experimental) .
- 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one Key Feature: Replaces phenoxyethanone with a trifluorobutanone chain. Molecular Weight: 396.2029 g/mol, significantly lower due to the absence of the aromatic phenyl group .
Structural Implications :
Piperidine/Piperazine Core Modifications
- (5-Butyl-pyridin-2-yl)-{4-[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Key Feature: A pyrazolopyrimidine substituent and methanesulfonyl group enhance solubility and target binding. Molecular Weight: Not explicitly stated but estimated to exceed 500 g/mol .
- 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone Key Feature: Piperazine ring (two nitrogen atoms) instead of piperidine, altering hydrogen-bonding capacity. Molecular Weight: ~374.14 g/mol (calculated from C₁₁H₁₁BrF₃N₃O) .
Pharmacokinetic Implications :
Brominated Heterocycles with Varied Substitution Patterns
- 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS: 1256823-89-8) Key Feature: Methyl substitution on pyridine increases steric hindrance. Molecular Weight: 230.07 g/mol .
- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Key Feature: Chromenone and pyrazolopyrimidine systems with multiple fluorinated groups. Molecular Weight: 586.3 g/mol .
Activity Comparisons :
- Fluorinated compounds (e.g., ) often show enhanced binding to hydrophobic enzyme pockets, while brominated analogs (e.g., target compound) may prioritize halogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
